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Compound of Interest

Compound Name: 4,5-Dichloroquinazoline

Cat. No.: B1580998 Get Quote

An In-depth Technical Guide to 4,5-
Dichloroquinazoline
Introduction
In the landscape of medicinal chemistry and organic synthesis, the quinazoline scaffold stands

out as a "privileged structure," forming the core of numerous therapeutic agents and valuable

synthetic intermediates.[1][2] Among its halogenated derivatives, 4,5-dichloroquinazoline
(CAS No. 2148-55-2) is a pivotal building block, particularly noted for its application in the

synthesis of targeted therapeutics. Its unique substitution pattern, with chlorine atoms at both

the pyrimidine (C4) and benzene (C5) rings, offers a versatile platform for regioselective

functionalization.

This guide provides a comprehensive technical overview of the physical and chemical

properties of 4,5-dichloroquinazoline. It is intended for researchers, scientists, and drug

development professionals, offering field-proven insights into its reactivity, synthesis, and safe

handling, grounded in authoritative references.

Compound Identification and Core Physical
Properties
Accurate identification and understanding of fundamental physical characteristics are

paramount before utilization in any experimental setting.
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Nomenclature and Structural Information
Systematic IUPAC Name: 4,5-Dichloroquinazoline

CAS Number: 2148-55-2

Molecular Formula: C₈H₄Cl₂N₂

Molecular Weight: 199.04 g/mol

Synonyms: Quinazoline, 4,5-dichloro-

Physical Properties
The physical properties of 4,5-dichloroquinazoline are summarized in the table below. These

constants are critical for determining appropriate solvents for reactions and purification, as well

as for setting up experimental conditions.

Property Value Source(s)

Appearance Off-white to light yellow solid Generic Supplier Data

Melting Point 131.5 - 133 °C or 161 - 162 °C Discrepancy noted

Boiling Point 317.6 ± 22.0 °C (Predicted) Generic Supplier Data

Density 1.486 - 1.5 g/cm³ (Predicted) Generic Supplier Data

Solubility
Insoluble in water; Soluble in

ether, acetone
Generic Supplier Data

pKa 0.12 ± 0.30 (Predicted) Generic Supplier Data

Note on Melting Point Discrepancy: Different sources report varying melting points. This

variation can arise from differences in crystalline form or purity. It is crucial for researchers to

determine the melting point of their specific batch as a preliminary purity check.

Spectroscopic Profile
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While specific spectral data for 4,5-dichloroquinazoline is not widely published, its profile can

be reliably predicted based on its structure and data from closely related analogues like 2,4-

and 4,7-dichloroquinazolines.[3][4][5][6][7][8][9]

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region

(typically δ 7.5-9.0 ppm). The spectrum will consist of a characteristic set of multiplets

corresponding to the three adjacent protons on the benzene ring (H6, H7, and H8) and a

singlet for the proton on the pyrimidine ring (H2). The precise chemical shifts and coupling

constants will be influenced by the deshielding effects of the chlorine atoms and the nitrogen

atoms in the heterocyclic ring.

¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the carbon atoms.

The carbons attached to the chlorine atoms (C4 and C5) and the carbons in the pyrimidine

ring (C2, C4, C8a) are expected to be significantly deshielded, appearing at lower fields.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a

molecule containing two chlorine atoms. The molecular ion peak (M+) would appear at m/z

198, with accompanying peaks at m/z 200 (M+2) and m/z 202 (M+4) in an approximate ratio

of 9:6:1, confirming the presence of two chlorine atoms.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C=N and C=C

stretching vibrations within the aromatic rings (approx. 1500-1620 cm⁻¹) and C-H stretching

of the aromatic protons (approx. 3000-3100 cm⁻¹). A key diagnostic feature would be the C-

Cl stretching vibrations, typically found in the 1000-1100 cm⁻¹ region.

Chemical Properties and Reactivity: A Focus on
Regioselectivity
The synthetic utility of dichloroquinazolines is dominated by the reactivity of the chlorine atoms

towards Nucleophilic Aromatic Substitution (SₙAr). The electron-deficient nature of the

pyrimidine ring, caused by the two electronegative nitrogen atoms, makes the attached chlorine

atom at the C4 position highly susceptible to displacement by nucleophiles.

The Causality of Regioselective Substitution
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For dichloroquinazolines like the 2,4-isomer, it is well-established that the C4 position is

significantly more reactive than the C2 position under mild reaction conditions.[10][11] This

regioselectivity is a cornerstone of its synthetic application. The rationale is twofold:

Electronic Activation: The nitrogen at position 3 provides strong activation for nucleophilic

attack at C4 through resonance stabilization of the negatively charged intermediate (the

Meisenheimer complex).

Intermediate Stability: The intermediate formed by attack at C4 is more stable than the one

formed by attack at C2 because the negative charge can be delocalized onto the adjacent

nitrogen atom without disrupting the aromaticity of the fused benzene ring.

While 4,5-dichloroquinazoline has one chlorine on each ring, the C4 chlorine on the

pyrimidine ring is the primary site for nucleophilic substitution due to this electronic activation.

The C5 chlorine on the benzene ring is much less reactive and typically requires harsher

conditions, such as metal-catalyzed cross-coupling reactions, for substitution.
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Reaction Pathways4,5-Dichloroquinazoline

Attack at C4
(Favored Pathway)

Mild Conditions
(e.g., Base, RT to 80°C)

Nucleophile (Nu⁻)
(e.g., R-NH₂)

4-Substituted-5-chloroquinazoline
Elimination of Cl⁻
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5-Chloroquinazolin-4(3H)-one

Suspend in POCl₃
Add N,N-Dimethylaniline (cat.)

Reflux (110°C, 3-5h)

Cool & Quench on Ice

Neutralize (NaHCO₃)

Extract (DCM)

Dry & Concentrate

Pure 4,5-Dichloroquinazoline

 

4,5-Dichloroquinazoline
(Scaffold)

Step 1: SₙAr at C4
(e.g., with various anilines)

Library of
4-Anilino-5-chloroquinazolines

Step 2: C5 Functionalization
(e.g., Suzuki Coupling)

Diversified Library of
4,5-Disubstituted Quinazolines

Biological Screening
(e.g., Kinase Assays)

Hit Identification

Lead Optimization

Drug Candidate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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